molecular formula C10H10ClNO2S B1296393 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 34491-29-7

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1296393
CAS RN: 34491-29-7
M. Wt: 243.71 g/mol
InChI Key: LESQASCTNMKKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a compound that contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a carboxylic acid group (-COOH) and a 4-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate amine with a carbonyl compound to form the thiazolidine ring . The 4-chlorophenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the carboxylic acid group, and the 4-chlorophenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation . The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group could make the compound acidic . The presence of the chlorine atom could influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis of N-Phenylmaleimides

2-(4-Chloro-phenyl)-thiazolidine-4-carboxylic acid: is used in the synthesis of substituted N-phenylmaleimides , which are valuable intermediates in organic synthesis. These compounds have significant biological properties and are used in the Diels–Alder reaction, a key step in the synthesis of various complex organic molecules .

Antiviral Medication Development

This compound serves as a precursor in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have been researched for their potential antiviral activities, representing a crucial step in the development of new antiviral drugs .

Green Chemistry Applications

The compound’s derivatives are explored in the context of green chemistry . They are used to develop environmentally friendly synthesis pathways that adhere to principles like atom economy, use of safer chemicals, and waste reduction .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-(4-Chloro-phenyl)-thiazolidine-4-carboxylic acid and its derivatives are utilized to create compounds with biological/pharmacophoric properties . These compounds are synthesized under classical and green chemistry conditions, including ultrasound chemistry and mechanochemistry .

Chemical Research and Safety

The compound is also significant in chemical research for understanding and improving safety protocols. It is included in databases that cover hazardous properties, classification, and labelling, providing essential information on safe handling practices .

Mechanochemical Synthesis

Lastly, this compound is involved in the mechanochemical synthesis of biologically active compounds. This method is part of a broader movement towards sustainable and safe synthesis methods, reducing the need for harmful solvents and minimizing waste .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with a phenyl ring are used in medicinal chemistry due to their wide range of biological properties .

Safety and Hazards

As with any chemical compound, handling “2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, based on the properties of its functional groups . Further studies could also investigate its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESQASCTNMKKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316425
Record name 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

34491-29-7
Record name 34491-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Q & A

Q1: How does 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid interact with biological systems, specifically in the context of antimalarial activity?

A: Research suggests that 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives exhibit antimalarial activity by potentially inhibiting heme polymerization. Heme, a byproduct of hemoglobin degradation within the malaria parasite, is toxic in its free form. These derivatives, by interfering with heme detoxification, could lead to parasite death. This mechanism was suggested based on in vitro studies showing the formation of strong complexes between these compounds and hematin, subsequently inhibiting β-hematin formation. []

Q2: Are there any structural characterizations available for 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid?

A: Yes, a derivative of 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, specifically the 3-(tert-butoxycarbonyl) derivative, has been structurally characterized using X-ray crystallography. [, ] This analysis revealed that the thiazolidine ring adopts a twisted conformation and the molecule can form hydrogen bonds, providing insights into its potential intermolecular interactions.

Q3: How does the structure of 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives relate to their antimalarial activity?

A: While specific structure-activity relationship (SAR) data for 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid itself is limited in the provided abstracts, research on its derivatives indicates that modifications to the structure can significantly impact antimalarial activity. For example, the presence of a chlorine atom on the phenyl ring and the nature of substituents on the thiazolidine nitrogen seem to play a role in in vivo efficacy against the Plasmodium yoelii N-67 strain. [] Further SAR studies are needed to fully elucidate the impact of structural modifications on activity and potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.